molecular formula C9H21NS B6252242 Methyl 2-diisopropylaminoethyl sulfide CAS No. 63346-69-0

Methyl 2-diisopropylaminoethyl sulfide

Cat. No. B6252242
CAS RN: 63346-69-0
M. Wt: 175.34 g/mol
InChI Key: LTZXYLOWXWDULT-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethylbis(propan-2-yl)amine, also known as 2-methyldithiobutane, is a sulfur-containing organic compound with a variety of applications in scientific research. It is a colorless liquid with a pungent odor and a boiling point of approximately 150°C. 2-methyldithiobutane is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and biochemical processes, and as a component in fuel and lubricant formulations. It is also used as a solvent in laboratory experiments and has been studied for its potential as an anticancer agent.

Scientific Research Applications

2-Methyldithiobutane has a variety of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, such as amines, carboxylic acids, and alcohols. It is also used as a reagent in the synthesis of pharmaceuticals and as a solvent in laboratory experiments. In addition, it has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-diisopropylaminoethyl sulfideiobutane is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of other compounds, such as amines, carboxylic acids, and alcohols. It is also believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it is thought to act as a reducing agent, which can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-diisopropylaminoethyl sulfideiobutane are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties in animal studies. In addition, the compound has been studied for its potential as an anticancer agent, although its effects in this area are still under investigation.

Advantages and Limitations for Lab Experiments

2-Methyldithiobutane has several advantages for lab experiments. It is a colorless liquid with a pungent odor, making it easy to identify. It is also relatively inexpensive, making it an economical choice for laboratory use. Additionally, it is relatively stable and has a boiling point of approximately 150°C, making it suitable for use in a wide range of temperatures. However, it can be toxic and can cause irritation to the skin and eyes, so caution should be taken when handling it.

Future Directions

There are a variety of potential future directions for the use of Methyl 2-diisopropylaminoethyl sulfideiobutane. It could be further studied for its potential as an anticancer agent, as well as its antioxidant and anti-inflammatory properties. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds, as well as a catalyst in biochemical processes. It could also be studied as a potential fuel additive or lubricant. Finally, it could be evaluated for its potential as a solvent in laboratory experiments.

Synthesis Methods

2-Methyldithiobutane is synthesized by the reaction of 2-methylthiopropionaldehyde with butylamine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the aldehyde is converted to an imine, and then the imine is reduced to the desired amine product. The reaction is typically carried out in a two-phase system, with the aldehyde and amine in the organic phase and the acid catalyst in the aqueous phase. The reaction is typically run at temperatures between 80-100°C and can be completed in less than one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(methylsulfanyl)ethyl]bis(propan-2-yl)amine involves the reaction of 2-(methylsulfanyl)ethanol with diisopropylamine in the presence of a dehydrating agent.", "Starting Materials": [ "2-(methylsulfanyl)ethanol", "diisopropylamine", "dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 2-(methylsulfanyl)ethanol in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Add diisopropylamine to the reaction mixture and stir for an additional 2 hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

63346-69-0

Molecular Formula

C9H21NS

Molecular Weight

175.34 g/mol

IUPAC Name

N-(2-methylsulfanylethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C9H21NS/c1-8(2)10(9(3)4)6-7-11-5/h8-9H,6-7H2,1-5H3

InChI Key

LTZXYLOWXWDULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCSC)C(C)C

Purity

95

Origin of Product

United States

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